Complete Mitochondrial Lipoperoxidation Inhibition at 2.5 µM — Activity Absent from Co-Isolated Lignans Cagayanin, Otobain, and Hydroxyotobain
Otobaphenol completely inhibits Fe³⁺-ascorbate-induced lipoperoxidation of rat liver mitochondria at a concentration of 2.5 µM, as measured by oxygen consumption and thiobarbituric acid-reactive species accumulation [1]. At 25 µM, it delays the mitochondrial permeability transition pore opening induced by tert-butyl hydroperoxide or Ca²⁺, substantially inhibits state 3 respiration while sparing state 4 respiration and the ADP/O ratio, diminishes the rate of Ca²⁺ uptake by mitochondria, and delays ruthenium red-insensitive uncoupler-induced Ca²⁺ release [1]. In contrast, cagayanin, otobain, and hydroxyotobain — the three other aryltetralin lignans co-isolated from the identical Iryanthera juruensis extract — have no reported antioxidant or mitochondrial protective activity in the literature [2]. Cagayanin was specifically tested and found inactive against Cladosporium cladosporioides, and no biological activity studies exist for otobain or hydroxyotobain [2].
| Evidence Dimension | Inhibition of Fe³⁺-ascorbate-induced mitochondrial lipoperoxidation |
|---|---|
| Target Compound Data | Complete inhibition at 2.5 µM; delays permeability transition at 25 µM; inhibits state 3 respiration at 25 µM |
| Comparator Or Baseline | Cagayanin, otobain, hydroxyotobain — no antioxidant activity reported (class-level baseline); BHT noted in the same study as operating independently of free radical scavenging activity |
| Quantified Difference | Otobaphenol is the only lignan among the four co-isolated from Iryanthera juruensis with demonstrated mitochondrial antioxidant activity; quantitative comparator IC₅₀ values are unavailable for the inactive analogs due to absence of measurable activity. |
| Conditions | Isolated rat liver mitochondria; Fe³⁺-ascorbate pro-oxidant system; succinate as substrate for respiration measurements; DPPH radical scavenging assay for correlation |
Why This Matters
For researchers studying mitochondrial oxidative damage or screening for mitoprotective agents, otobaphenol provides a unique aryltetralin scaffold with quantified mitochondrial protection, whereas its co-isolated structural analogs offer no such activity and cannot serve as experimental surrogates.
- [1] Lemeshko VV, Lopez LF, Solano S, Torres R. The natural antioxidant otobaphenol delays the permeability transition of mitochondria and induces their aggregation. Antioxid Redox Signal. 2003 Jun;5(3):281-290. doi:10.1089/152308603322110869. PMID: 12880483 View Source
- [2] Bascope M, Sterner O. Lignans from Iryanthera juruensis Warb. Rev Bol Quim. 2006;23(1):44-47. ISSN 0250-5460 View Source
